2-Nitrophenyltrimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrophenyltrimethylsilane is an organosilicon compound with the molecular formula C9H13NO2Si. It consists of a nitrophenyl group attached to a trimethylsilyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitrophenyltrimethylsilane can be synthesized through the nitration of phenyltrimethylsilaneThe reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitrophenyltrimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions:
Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Formation of various substituted phenyltrimethylsilanes.
Reduction: Formation of 2-aminophenyltrimethylsilane.
Oxidation: Formation of nitroso or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenyltrimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of silicon-based materials with unique properties.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Catalysis: It acts as a reagent in various catalytic processes, enhancing reaction efficiency and selectivity
Wirkmechanismus
The mechanism of action of 2-nitrophenyltrimethylsilane involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. This property is exploited in various synthetic applications where selective functionalization of the aromatic ring is desired .
Vergleich Mit ähnlichen Verbindungen
Phenyltrimethylsilane: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.
2-Aminophenyltrimethylsilane: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Nitrobenzene: Similar nitro group but lacks the trimethylsilyl group, affecting its physical and chemical properties
Uniqueness: 2-Nitrophenyltrimethylsilane is unique due to the presence of both the nitro and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic and industrial applications .
Eigenschaften
Molekularformel |
C9H13NO2Si |
---|---|
Molekulargewicht |
195.29 g/mol |
IUPAC-Name |
trimethyl-(2-nitrophenyl)silane |
InChI |
InChI=1S/C9H13NO2Si/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3 |
InChI-Schlüssel |
VCFWJLZBYSHWIL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.